Physicochemical properties and solubility of 6-Methyl-3-phenylcinnoline
Physicochemical properties and solubility of 6-Methyl-3-phenylcinnoline
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Methyl-3-phenylcinnoline
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties and solubility of 6-Methyl-3-phenylcinnoline. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from the parent cinnoline scaffold and related analogs to establish a predictive baseline for its key characteristics. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers, scientists, and drug development professionals to generate precise data for their specific applications. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for characterization, adhering to the principles of expertise, authoritativeness, and trustworthiness.
Introduction to 6-Methyl-3-phenylcinnoline
Cinnoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridazine ring.[1][2] This 1,2-diazanaphthalene structure is an isostere of quinoline and isoquinoline and serves as a vital scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][3][4] Cinnoline-based compounds have shown potential as antibacterial, antifungal, anti-inflammatory, antimalarial, and anticancer agents.[2][5][6]
6-Methyl-3-phenylcinnoline is a derivative featuring a methyl group at the 6-position and a phenyl group at the 3-position. These substitutions are expected to significantly influence its physicochemical properties compared to the parent cinnoline molecule, impacting its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents based on this scaffold.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Methyl-3-phenylcinnoline. These values are estimated based on the known properties of cinnoline and related substituted analogs and should be confirmed by empirical testing using the protocols outlined in this guide.
| Property | Predicted Value | Basis for Prediction and Commentary |
| Molecular Formula | C₁₅H₁₂N₂ | Calculated from the chemical structure. |
| Molecular Weight | 220.27 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | ~100 - 120 | The parent cinnoline has a melting point of 39°C.[7] The addition of a phenyl group, as seen in 3-phenylquinoline (m.p. 50-54°C), and a methyl group, as in 4-methylcinnoline (m.p. 73-74°C), significantly increases the melting point due to increased molecular weight and intermolecular interactions.[8][9] Therefore, a higher melting point is predicted for 6-Methyl-3-phenylcinnoline. |
| pKa (Acid Dissociation Constant) | ~2.0 - 2.5 | Cinnoline is a weak base with a pKa of approximately 2.64.[7][10] The electronic effects of the methyl and phenyl substituents are not expected to drastically alter the basicity of the nitrogen atoms. A slightly lower pKa is anticipated. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | The parent cinnoline has a calculated XLogP3 of 0.9.[11] The addition of a phenyl group dramatically increases lipophilicity, as seen in 3-phenylquinoline with a calculated XLogP3 of 3.8.[12] The methyl group will further contribute to this increase. A high logP value is therefore expected. |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both biological assays and formulation development. Based on the "like dissolves like" principle, the largely aromatic and lipophilic structure of 6-Methyl-3-phenylcinnoline suggests good solubility in a range of organic solvents and limited solubility in aqueous media.
General studies on newly synthesized cinnoline derivatives have indicated they are often freely soluble in common organic solvents like Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5] Conversely, some derivatives, particularly those capable of forming strong intermolecular hydrogen bonds, have demonstrated low solubility.[13]
The expected solubility of 6-Methyl-3-phenylcinnoline in various solvent classes is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the aromatic rings and the polar nitrogen atoms of the cinnoline core without engaging in strong hydrogen bonding that would compete with solute-solute interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chains of these alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can interact with the nitrogen atoms. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions are possible between the solvent and the aromatic rings of 6-Methyl-3-phenylcinnoline. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents provide a good balance of polarity to dissolve the compound. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity and the lack of favorable specific interactions will likely result in poor solubility. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low | The high lipophilicity (predicted logP > 3.5) suggests that the compound will be poorly soluble in aqueous media across a range of physiological pH values. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Methyl-3-phenylcinnoline.
Melting Point Determination
Causality: The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This protocol describes the use of a standard melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the 6-Methyl-3-phenylcinnoline sample is completely dry and in a fine powdered form.[14]
-
Jab the open end of a glass capillary tube into the powdered sample.[15]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[16]
-
The packed sample height should be 2-3 mm to ensure uniform heating.[15]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[15]
-
Set the initial heating rate to a medium-to-high setting to approach the approximate melting point quickly.[16]
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[16]
-
-
Data Recording:
Caption: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
Causality: The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and biological target interactions.[17] Potentiometric titration is a reliable method that measures the change in pH of a solution upon the incremental addition of a titrant, allowing for the determination of the inflection point where pH equals pKa.[18][19]
Methodology:
-
Solution Preparation:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[18]
-
Prepare a 1 mM solution of 6-Methyl-3-phenylcinnoline. A co-solvent may be necessary if the compound's aqueous solubility is too low.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[17]
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[18]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer.[18]
-
Add the KCl solution to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Since 6-Methyl-3-phenylcinnoline is expected to be a weak base, first acidify the solution to ~pH 2 with 0.1 M HCl.[18]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.[17]
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the inflection point(s).
-
The pH at the inflection point corresponds to the pKa of the compound.
-
Perform the titration in triplicate to ensure reproducibility.[18]
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination by RP-HPLC
Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP based on the compound's retention time on a non-polar stationary phase.[20][21][22] A linear correlation exists between the logarithm of the retention time (or capacity factor) and the known logP values of a series of standard compounds.[22]
Methodology:
-
System Preparation:
-
Equilibrate an RP-HPLC system with a C18 column using a mobile phase of methanol and water (e.g., 85:15 v/v).[22]
-
Prepare a stock solution of 6-Methyl-3-phenylcinnoline in the mobile phase.
-
Prepare a calibration mixture containing a series of standard compounds with known logP values spanning the expected range of the test compound (e.g., benzene, bromobenzene, biphenyl, bibenzyl).[22]
-
-
Calibration Curve Generation:
-
Inject the calibration mixture into the HPLC system.
-
Record the retention time (t_R) for each standard compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k) against the known logP values for the standards to generate a linear calibration curve.[20]
-
-
Sample Analysis and Calculation:
-
Inject the 6-Methyl-3-phenylcinnoline sample solution under the identical HPLC conditions.
-
Record its retention time (t_R).
-
Calculate its capacity factor (k).
-
Using the linear regression equation from the calibration curve, calculate the logP of 6-Methyl-3-phenylcinnoline from its log k value.[20]
-
Caption: Workflow for logP Determination by RP-HPLC.
Kinetic Solubility Determination by Nephelometry
Causality: Kinetic solubility is a high-throughput screening method used in early drug discovery. It measures the concentration at which a compound begins to precipitate from a solution when added from a concentrated DMSO stock into an aqueous buffer.[23][24] Laser nephelometry quantifies the light scattered by the resulting precipitate, providing a rapid assessment of solubility under non-equilibrium conditions.[25][26][27]
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of 6-Methyl-3-phenylcinnoline in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, create a serial dilution of the DMSO stock solution with DMSO.[25]
-
-
Precipitation and Measurement:
-
Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO solution from the dilution series to wells containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4).[25] This creates a final DMSO concentration that is consistent across all wells (e.g., 1%).
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) with shaking.
-
Place the 96-well plate into a laser nephelometer.[27]
-
The instrument measures the intensity of scattered light in each well.
-
-
Data Analysis:
-
Plot the scattered light intensity (Relative Nephelometric Units, RNU) against the compound concentration.[25]
-
The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This is often referred to as the "kick-off" point.[25]
-
Caption: Workflow for Kinetic Solubility by Nephelometry.
Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is considered the "gold standard" for solubility measurement and is crucial for late-stage discovery and formulation.[24][28] The shake-flask method involves agitating an excess of the solid compound in a solvent until equilibrium is reached.[28]
Methodology:
-
Assay Setup:
-
Add an excess amount of solid 6-Methyl-3-phenylcinnoline to a series of vials containing the desired solvent (e.g., water, PBS pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing and Analysis:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[24][29]
-
Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[29]
-
The measured concentration is the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility (Shake-Flask).
Conclusion
While specific experimental data for 6-Methyl-3-phenylcinnoline remains limited in public literature, a robust physicochemical profile can be predicted based on its structural relationship to cinnoline and other substituted heterocycles. It is anticipated to be a lipophilic, weakly basic compound with good solubility in a range of organic solvents but poor aqueous solubility. This guide provides the necessary context and, more importantly, detailed experimental frameworks for the precise determination of its melting point, pKa, logP, and solubility. The empirical data generated through these protocols will be invaluable for any research or development program involving 6-Methyl-3-phenylcinnoline, enabling informed decisions in medicinal chemistry, process development, and formulation science.
References
- A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3739.
- Cinnoline. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Cinnoline. (2012, August 8). In Wikidoc.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Melting point determin
- Cinnolines. (n.d.). In Comprehensive Organic Chemistry.
- Cinnoline. (n.d.). PubChem. CID 9208.
- 4-Methylcinnoline. (n.d.). CAS Common Chemistry. CAS RN 14722-38-4.
- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- BENZO[C]CINNOLINE. (n.d.). Guidechem. CAS 230-17-1.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec.
- 3.8. Determination of Kinetic Solubility. (n.d.). Bio-protocol.
- Melting Point Apparatus Experimental Manual. (n.d.). Scribd.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- ExperimentNephelometryKinetics Documentation. (2025, August 27). Emerald Cloud Lab.
- Cinnoline. (n.d.). Grok.
- 3-Phenylquinoline: A Versatile Chemical Compound. (n.d.). BenchChem.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
- Development of Methods for the Determin
- Thermodynamic solubility. (n.d.).
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
- CINNOLINE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook. CAS 90418-63-6.
- Cinnoline. (n.d.). American Elements. CAS 253-66-7.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry.
- 3-Phenylquinoline. (n.d.). PubChem. CID 282849.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 3). Amazon AWS.
- Shake-Flask Solubility Assay. (n.d.). Bienta.
- 3-Phenylquinoline: A Vers
- 3-Phenylcinnoline. (n.d.). NextSDS.
- Cinnoline Derivatives with Biological Activity. (n.d.).
- Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10).
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.).
- Plot of experimentally determined Partition coefficient.( logP Expt)... (n.d.).
- Thermodynamic Solubility Assay. (n.d.). Domainex.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Journal of the Serbian Chemical Society.
- Kinetic solubility automated screen. (2004, October). BMG LABTECH.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
- Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). IMR Press.
- Cinnoline. (n.d.). MySkinRecipes.
- A Concise Review on Cinnolines. (n.d.). Innovative Journal of Medical and Health Sciences.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC.
- A Concise Review on Cinnolines. (2020, April 3). Innovative Journal of Medical and Health Sciences.
Sources
- 1. Cinnoline â Grokipedia [grokipedia.com]
- 2. innovativejournal.in [innovativejournal.in]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Pannellum [meiji.ac.jp]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Phenylquinoline | C15H11N | CID 282849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. enamine.net [enamine.net]
- 24. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. emeraldcloudlab.com [emeraldcloudlab.com]
- 27. enamine.net [enamine.net]
- 28. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 29. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
